1-Dodecanol, octyl-

描述

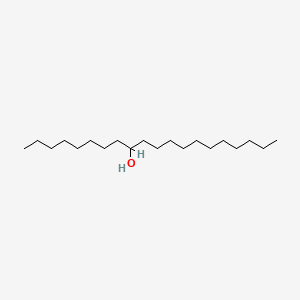

2-Octyl-1-dodecanol (CAS 5333-42-6), often referred to as "1-Dodecanol, octyl-", is a branched long-chain fatty alcohol with the molecular formula C₂₀H₄₂O and a molecular weight of 298.55 g/mol . It belongs to the Guerbet alcohol family, characterized by a β-branched alkyl chain, which enhances its solubility and lowers its melting point compared to linear alcohols. This compound is widely used in cosmetics, pharmaceuticals, and industrial applications as an emollient, surfactant, or co-solvent due to its low toxicity and favorable physicochemical properties . Key identifiers include ChemSpider ID 9697832 and synonyms such as Eutanol G, Standamul G, and Isofol 20 .

属性

CAS 编号 |

34513-50-3 |

|---|---|

分子式 |

C20H42O |

分子量 |

298.5 g/mol |

IUPAC 名称 |

icosan-9-ol |

InChI |

InChI=1S/C20H42O/c1-3-5-7-9-11-12-13-15-17-19-20(21)18-16-14-10-8-6-4-2/h20-21H,3-19H2,1-2H3 |

InChI 键 |

ONNSSMGRFLULCC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(CCCCCCCC)O |

规范 SMILES |

CCCCCCCCCCCC(CCCCCCCC)O |

产品来源 |

United States |

科学研究应用

Pharmaceutical Applications

1-Dodecanol is utilized in pharmaceutical formulations primarily for its role as a solvent and emollient. Its ability to enhance skin permeability makes it valuable in transdermal drug delivery systems.

Transdermal Therapeutic Systems

A notable application is in transdermal patches where it acts as a crystallization inhibitor. This property helps maintain the solubility of active ingredients and ensures consistent drug release. A patent (WO1995009618A1) describes its use in such systems, highlighting its effectiveness in preventing crystallization of active compounds during storage .

Cosmetic Applications

The cosmetic industry extensively employs 1-dodecanol due to its emollient and solvent properties. It is commonly found in various products including lotions, creams, and hair care formulations.

Formulation Characteristics

- Emollient : Provides a soft and smooth texture to skin products.

- Solvent : Effectively dissolves active ingredients like salicylic acid, enhancing product efficacy.

- Dispersant : Assists in evenly distributing pigments in cosmetic formulations .

Safety Assessments

Research indicates that 1-dodecanol has a low order of toxicity, making it suitable for use in cosmetics at concentrations up to 50% . Clinical studies have shown minimal irritation potential upon application, further supporting its safety for consumer products.

Industrial Applications

In industrial contexts, 1-dodecanol serves as a lubricant and surfactant. Its stability across a wide pH range allows for versatile applications in manufacturing processes.

Lubrication and Metalworking

The compound is incorporated into cooling lubricants used during metal drilling or turning operations. Studies have indicated that exposure to aerosols of these lubricants can induce airway hyperresponsiveness, necessitating careful handling during industrial use .

Table 1: Applications of 1-Dodecanol

Case Study 1: Transdermal Drug Delivery

A study evaluated the effectiveness of 1-dodecanol as a permeation enhancer for hydrophilic drugs. Results indicated a significant increase in drug absorption through the skin compared to controls without the alcohol. This finding underscores its utility in enhancing transdermal delivery systems.

Case Study 2: Cosmetic Formulation Safety

In a clinical trial assessing the skin tolerance of cosmetic products containing 1-dodecanol, participants reported minimal irritation even at high concentrations. This supports its inclusion as a safe ingredient in personal care products.

化学反应分析

Etherification and Dehydration Reactions

2-Octyl-1-dodecanol undergoes etherification and dehydration over solid-acid catalysts such as tungstated zirconia (WOx/ZrO). These reactions are temperature- and time-dependent, with selectivity influenced by the catalyst's Brønsted and Lewis acid sites .

Key Findings:

| Reaction Conditions | Conversion (%) | Selectivity (%) |

|---|---|---|

| 393 K, 4 h | 23 | Ether: 40 |

| 383 K, 16 h | 22 | Ether: 52 |

-

Etherification : Forms di-(2-octyl-1-dodecyl) ether via nucleophilic substitution between two alcohol molecules.

-

Dehydration : Produces α-olefins (e.g., 1-dodecene) through β-hydride elimination .

The branching position (octyl group at C2) reduces steric hindrance compared to alcohols with mid-chain branching, enhancing ether selectivity .

Esterification Reactions

2-Octyl-1-dodecanol reacts with anhydrides (e.g., phthalic anhydride) to form esters, a process critical in polymer and surfactant synthesis :

Kinetic studies show this reaction proceeds via acid-catalyzed nucleophilic acyl substitution, with a reported enthalpy change of .

Comparative Reactivity

The reactivity of 2-octyl-1-dodecanol differs from linear alcohols (e.g., 1-dodecanol) due to steric effects:

| Property | 2-Octyl-1-dodecanol | 1-Dodecanol |

|---|---|---|

| Ether Selectivity | 40–52% | 60–75% |

| Dehydration Rate | Slower | Faster |

| Catalyst Affinity | Lower | Higher |

Branched alcohols exhibit reduced adsorption on catalyst surfaces, lowering reaction rates but improving selectivity for bulkier products .

Industrial and Mechanistic Insights

-

Catalyst Design : Tungstated zirconia’s dual acid sites (Brønsted and Lewis) are critical for balancing etherification and dehydration .

-

Thermodynamics : Dehydration is favored at higher temperatures (), while etherification dominates at moderate temperatures .

-

Environmental Impact : Biodegradability studies indicate 64% degradation over 28 days under aerobic conditions .

相似化合物的比较

Table 1: Physical Properties of Selected Long-Chain Alcohols

*Inferred from branched alcohol trends; †Estimated based on room-temperature liquid state in formulations ; ‡Approximated from analogous Guerbet alcohols.

- Density: Branched alcohols like 2-octyl-1-dodecanol exhibit slightly lower densities than their linear counterparts due to reduced molecular packing .

- Melting Point: Branching significantly lowers melting points. For example, linear 1-dodecanol melts at 26°C, while 2-octyl-1-dodecanol remains liquid at room temperature (<25°C) .

- Viscosity: In binary mixtures with CO₂, 1-dodecanol shows a 44% viscosity reduction at 323.15 K, attributed to polar interactions between CO₂ and the hydroxyl group. Branched alcohols may exhibit even lower viscosity due to steric hindrance .

Chemical Reactivity

- Oxidation: Linear alcohols like 1-dodecanol oxidize faster than longer-chain analogs (e.g., 1-octadecanol) due to higher steric accessibility. However, branched alcohols like 2-octyl-1-dodecanol may show slower reaction rates owing to hindered hydroxyl groups .

- Esterification: 1-Dodecanol readily forms esters (e.g., dodecyl octanoate) under acidic conditions. Branched alcohols are less reactive in such reactions due to steric effects .

Application-Based Performance

Toxicity and Environmental Impact

- Cell Toxicity: 1-Dodecanol is non-toxic to Pseudomonas putida cells, whereas 1-hexanol and 1-decanol inhibit microbial growth .

- Environmental Persistence : Long-chain alcohols (C₁₆–C₂₂) exhibit similar biodegradation profiles. Branched alcohols may persist longer due to structural complexity .

Research Findings and Key Insights

Solvent Interactions: 1-Dodecanol’s polar hydroxyl group enables stronger interactions with CO₂ than non-polar alkanes, reducing viscosity by 44% in binary mixtures .

Structural Effects: The β-branching in 2-octyl-1-dodecanol lowers melting points and enhances solubility, making it preferable in cosmetic formulations .

Extraction Limitations: At 30 vol%, 1-dodecanol precipitates at 21°C, limiting its use in high-concentration applications. Branched analogs avoid this issue .

准备方法

Reaction Mechanism and Conditions

The Guerbet reaction proceeds via a four-step mechanism: (1) dehydrogenation of the alcohol to an aldehyde, (2) aldol condensation to form a β-hydroxy aldehyde, (3) dehydration to an α,β-unsaturated aldehyde, and (4) hydrogenation to yield the branched alcohol. For 1-dodecanol, octyl-, decyl alcohol (C₁₀H₂₁OH) serves as the starting material.

Key conditions include:

- Catalysts : Copper-nickel alloys or Raney nickel are preferred for their high selectivity. The patent US4518810A reports 85–90% yields using Cu-Ni catalysts at 230–250°C.

- Temperature : Reactions typically occur at 230–250°C to facilitate dehydrogenation and condensation.

- Alkaline Agents : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) accelerates aldol condensation by deprotonating the alcohol.

Industrial-Scale Optimization

A representative procedure from US4830769 involves heating 967 g of decyl alcohol with 30 g NaOH and 2 g nickel catalyst at 230–250°C for 6 hours. Water generated during condensation is removed via distillation, achieving >90% yield. The product is purified through vacuum distillation, with gas chromatography confirming purity.

Catalytic Condensation of Decyl Alcohol

An alternative to the Guerbet method, this approach directly condenses two decyl alcohol molecules using basic catalysts.

Stepwise Protocol

- Reactor Setup : A 2-liter, four-necked flask equipped with a stirrer, thermometer, and distillation apparatus is charged with decyl alcohol, NaOH, and nickel catalyst.

- Heating and Stirring : The mixture is heated to 230–250°C under inert gas (N₂ or Ar) to prevent oxidation.

- Byproduct Removal : Water formed during condensation is continuously distilled off, shifting the equilibrium toward product formation.

- Product Isolation : After cooling, the crude product is washed with water to remove residual NaOH, followed by vacuum distillation to isolate 1-dodecanol, octyl-.

Catalytic Systems

- Homogeneous Catalysts : NaOH alone achieves moderate yields (~70%), but nickel additives enhance reaction rates and selectivity.

- Heterogeneous Catalysts : Nickel-coated silica or alumina supports improve recyclability, though leaching remains a challenge.

Natural Isolation from Plant Sources

1-Dodecanol, octyl- occurs trace amounts in plants, though extraction is impractical for large-scale production. A 2025 study isolated 1-dodecanol, octyl- from Jatropha insularis leaves via solvent extraction and column chromatography.

Extraction and Characterization

- Solvent Extraction : Dichloromethane (DCM) extracts of dried leaves are fractionated using silica gel chromatography.

- Spectroscopic Identification : Nuclear magnetic resonance (NMR) and gas chromatography–mass spectrometry (GC-MS) confirm the structure. Key ¹³C-NMR signals include δ 63.12 (C1-OH) and δ 14.11 (terminal CH₃).

Limitations

Natural yields are exceedingly low (<0.1% w/w), and co-extraction of similar alcohols (e.g., phytol, octacosanol) complicates purification.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Temperature (°C) | Catalysts | Scalability |

|---|---|---|---|---|

| Guerbet Reaction | 85–90 | 230–250 | Cu-Ni, NaOH | Industrial |

| Catalytic Condensation | 90+ | 230–250 | Ni, NaOH | Pilot-scale |

| Natural Isolation | <0.1 | 25–40 | — | Laboratory |

The Guerbet and catalytic condensation methods dominate industrial production due to high efficiency and scalability. Natural isolation remains confined to analytical studies.

Industrial Applications and Challenges

Lubricant Additives

1-Dodecanol, octyl- improves the viscosity index of lubricating oils, with patents highlighting its stability under high shear stress.

常见问题

Q. What are the standard analytical methods for quantifying 1-Dodecanol, octyl- in environmental or biological samples?

Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are widely used. For example, GC with an HP-5 capillary column (30 m × 0.53 mm, 1.50 μm) and flame ionization detection (FID) can separate and quantify 1-Dodecanol, octyl- hydrolysates. Peak area normalization or external standard methods with 1-Dodecanol as a reference substance ensure accuracy . GC-MS further validates identity via retention times and fragmentation patterns, as demonstrated in biodegradation studies where 1-Dodecanol was detected at 8.623-min retention time with 54.48% peak area .

Q. How is 1-Dodecanol, octyl- synthesized, and what purity benchmarks are critical for research applications?

Synthesis typically involves esterification or condensation reactions, such as combining 1-Dodecanol with methyl acetoacetate. Purification steps include dialysis, gel filtration, and HPLC, achieving >95% purity for analytical standards. Certificates of Analysis (COA) verify purity, with Lot/Batch numbers ensuring traceability. Sublimation and vaporization protocols (e.g., under nitrogen atmosphere) are used to minimize contaminants .

Q. What safety protocols are essential for handling 1-Dodecanol, octyl- in laboratory settings?

Use chemical-resistant gloves (EN 374 standard), safety goggles, and ventilation to prevent inhalation. In case of skin contact, wash with soap and water; for eye exposure, irrigate with water for ≥10 minutes. Contaminated firefighting water must be isolated to prevent environmental release. Safety Data Sheets (SDS) recommend storing at room temperature away from oxidizers .

Advanced Research Questions

Q. How can researchers optimize 1-Dodecanol, octyl- as an extraction solvent in analytical chemistry?

Experimental design should test solvent volumes (e.g., 80–180 μL) to balance extraction efficiency and organic phase volume. For example, 140 μL of 1-Dodecanol maximizes analyte recovery in rare earth element extraction while minimizing solvent dilution effects. Efficiency decreases beyond this volume due to increased organic phase volume, as shown in Fig. 4 of .

Q. How do thermodynamic properties of 1-Dodecanol, octyl- influence its phase behavior under high-pressure conditions?

Differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) under high pressure (e.g., 1.5 GPa) reveal polymorphic transitions. Enthalpies of vaporization (ΔHvap) and heat capacities (Cp) from NIST data show that CH₂-group increments dictate phase stability. Linear fits to μDSC data correlate solid-liquid equilibria with friction coefficients in tribological studies .

Q. What methodologies resolve discrepancies in toxicological efficacy between insect species treated with 1-Dodecanol, octyl-?

Probit analysis calculates lethal dose (LD₅₀) and lethal dose ratios (LDR) with Abbott’s correction for control mortality. For example, Rhodnius prolixus nymphs are more sensitive (LD₅₀ = 120 ng/nymph) than adults (LD₅₀ = 450 µg/adult), attributed to cuticular permeability differences. Statistical comparisons using Robertson-Preisler methods confirm species- and life-stage-specific efficacy .

Q. How can advanced techniques characterize polymorphic forms of 1-Dodecanol, octyl- in material science applications?

High-pressure diamond anvil cell (DAC) experiments with ex-situ FTIR identify pressure-induced phase changes. Pairing this with tribometry reveals superlubricity (friction coefficient <0.01) in lamellar phases. Polymorphism is further validated via X-ray diffraction (XRD) under varying temperatures (10–370 K) .

Q. What environmental fate parameters predict the bioaccumulation and mobility of 1-Dodecanol, octyl-?

Bioconcentration factors (BCF = 48 in fish) and soil organic carbon-water partition coefficients (Koc = 2,042–17,981) indicate moderate bioaccumulation and low mobility. Regression models using log Kow (5.13) and humic acid adsorption data guide risk assessments. Biodegradation studies with Aeromonas caviae show enzymatic breakdown into 1-Dodecanol metabolites .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。